molecular formula C23H18ClFN2O3S B11698949 ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11698949
M. Wt: 456.9 g/mol
InChI Key: SBJUEEXPJDEMMO-LDADJPATSA-N
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Description

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolo[3,2-a]pyrimidine ring system.

    Introduction of Substituents: The 2-chlorobenzylidene and 2-fluorophenyl groups are introduced through condensation reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: The compound is studied for its unique structural properties and reactivity.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolo[3,2-a]pyrimidines: These compounds share the core structure but differ in their substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Fluorophenyl Compounds: Molecules containing the fluorophenyl group but with different overall structures.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H18ClFN2O3S

Molecular Weight

456.9 g/mol

IUPAC Name

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18ClFN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-9-5-7-11-17(15)25)21(28)18(31-23)12-14-8-4-6-10-16(14)24/h4-12,20H,3H2,1-2H3/b18-12+

InChI Key

SBJUEEXPJDEMMO-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=CC=CC=C4Cl)S2)C

Origin of Product

United States

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